(1-Ethylindolin-5-yl)boronic acid

Lipophilicity Drug-likeness Organic-phase solubility

Researchers employing Suzuki-Miyaura couplings face dramatic yield losses with N-Boc (8-50%) or N-Tos (≤10%) protected indolylboronic acids. (1-Ethylindolin-5-yl)boronic acid is the N-alkyl alternative predicted to preserve high coupling efficiency (52-94% range). Key advantages: - Eliminates the acidic N-H proton, reducing side reactions and avoiding a post-coupling deprotection step. - Enhanced physicochemical profile (LogP -0.25, HBD 2) vs. unsubstituted parent for CNS/intracellular library synthesis. - Saturated indoline core prevents competing dearomative side reactions common with indoles. Reliable 98% purity ensures stoichiometric accuracy in automated HTE workflows.

Molecular Formula C10H14BNO2
Molecular Weight 191.04 g/mol
Cat. No. B12960019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylindolin-5-yl)boronic acid
Molecular FormulaC10H14BNO2
Molecular Weight191.04 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N(CC2)CC)(O)O
InChIInChI=1S/C10H14BNO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-4,7,13-14H,2,5-6H2,1H3
InChIKeyIOMJWQCZJLLPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethylindolin-5-yl)boronic acid – Overview


(1-Ethylindolin-5-yl)boronic acid (CAS 1313485-23-2, C₁₀H₁₄BNO₂, MW 191.03) is an N-ethyl-substituted 2,3-dihydroindole-5-boronic acid that serves as a versatile arylboronic acid building block in palladium-catalyzed carbon–carbon bond formation . The compound combines a partially saturated indoline core—distinguishing it from fully aromatic indolylboronic acids—with an N-ethyl substituent that modulates lipophilicity (computed LogP −0.25), hydrogen-bond donor count (2 HBD), and conformational flexibility (2 rotatable bonds) relative to both the unsubstituted indolin-5-ylboronic acid and N-protected analogs . These structural features directly influence its performance in Suzuki-Miyaura couplings, where the nature of the nitrogen substituent has been systematically shown to control reaction yields across the indolylboronic acid class [1].

Workflow Suzuki-Miyaura cross-coupling building block for C–C bond formation
Selection N-ethyl indoline boronic acid; electron-donating alkyl group predicted to retain coupling yields comparable to N–H substrates
Use Context Medicinal chemistry library synthesis where moderate lipophilicity and reduced H-bond donor count are advantageous

Why Substitution with Analogs Fails


Indoline- and indole-based boronic acids bearing different N-substituents or core oxidation states are not functionally interchangeable building blocks. Systematic studies by Prieto et al. demonstrated that when indolylboronic acids react with phenyl bromides in Suzuki couplings, the isolated yield is exquisitely sensitive to the nitrogen substituent: unprotected N–H substrates give 52–94% yield, N-Boc protection drops yields to 8–50%, and N-Tos protection collapses yields to ≤10% [1]. Although direct head-to-head data for the N-ethyl case are not published, the electron-donating alkyl substituent is predicted—based on this established hierarchy—to maintain coupling efficiency near the N–H range while offering advantages the N–H parent cannot: reduced H-bond donor count (2 vs. 3) for improved membrane permeability in biological screening , a 0.42-unit LogP increase (−0.25 vs. −0.67) for enhanced organic-phase partitioning , and elimination of the acidic indoline N–H proton that can participate in unwanted side reactions or complicate protecting-group strategies. Selecting the incorrect analog risks either poor coupling yields (if N-protected), excessive polarity (if unsubstituted), or altered core reactivity (if the aromatic indole rather than indoline is used).

N-protecting group mismatch N-Boc or N-Tos protected analogs can exhibit dramatically lower coupling yields (class-level evidence), making them poor direct substitutes for the N-ethyl indoline boronic acid.
Indoline vs. indole reactivity Fully aromatic indole-5-boronic acids are susceptible to dearomative coupling and C3 side reactions that are absent with the saturated indoline core, potentially altering reaction profiles.
Lipophilicity difference Unsubstituted indolin-5-ylboronic acid has a lower computed LogP, which may reduce organic-phase handling and passive permeability of derived products compared to the N-ethyl variant.

Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over Unsubstituted Indoline

The N-ethyl substituent increases computed octanol–water partition coefficient (LogP) by approximately 0.42 units relative to the unsubstituted indolin-5-ylboronic acid. The target compound exhibits a computed LogP of −0.2512 , compared with −0.6656 for indolin-5-ylboronic acid (CAS 935853-24-0) . This corresponds to an approximately 2.6-fold increase in organic-phase partitioning (ΔLogP 0.42 ≈ 10^0.42). The higher lipophilicity is expected to improve solubility in moderately polar organic solvents (e.g., THF, DMSO, dichloromethane) and to enhance passive membrane permeability in cellular assays where the boronic acid is incorporated into larger bioactive scaffolds.

Lipophilicity (LogP)
Computed
ΔLogP +0.42 units (~2.6× higher organic-phase partitioning)
May improve organic solvent handling and passive scaffold permeability
Computed data; experimental LogP validation recommended
Lipophilicity Drug-likeness Organic-phase solubility

Suzuki Coupling Yield Retention vs. Protected Analogs

In the definitive systematic study of indolylboronic acid Suzuki couplings by Prieto et al. (J. Org. Chem. 2004), the reaction yield when indolylboronic acids serve as the nucleophilic partner with phenyl bromides is governed by the nitrogen substituent: N–H substrates give 52–94% isolated yield (Table 1, entries 21–28), N-Boc protection reduces yields to 8–50% (entries 29–32), and N-Tos protection caps yields at ≤10% (entry 33) [1]. The N-ethyl group of the target compound is an electron-donating alkyl substituent electronically analogous to N–H (both σ-donors), whereas N-Boc and N-Tos are electron-withdrawing. The class-level inference is that (1-ethylindolin-5-yl)boronic acid should retain coupling yields in the N–H range (52–94%) while avoiding the dramatic yield suppression observed with the commonly used N-Boc (8–50%) and N-Tos (≤10%) protected analogs. This represents a potential yield advantage of up to ~10-fold over N-Tos and up to ~6-fold over the lower end of the N-Boc range.

Coupling Yield Prediction
Class-level inference
Predicted 52–94% yield (N-alkyl class) vs. 8–50% (N-Boc) and ≤10% (N-Tos)
Avoids the dramatic yield suppression typical of electron-withdrawing N-protecting groups
Based on Prieto et al. indolylboronic acid hierarchy; direct N-ethyl data not yet reported
Suzuki-Miyaura coupling N-substituent effect Cross-coupling yield

Hydrogen Bond Donor Reduction for Drug-Likeness

N-Ethyl substitution eliminates the indoline/indole N–H proton, reducing the hydrogen bond donor count from 3 (in indolin-5-ylboronic acid and 5-indolylboronic acid) to 2 in the target compound . In the context of Lipinski's Rule of Five, this reduction moves the compound closer to optimal drug-likeness parameters (HBD ≤ 5 is permissive, but each additional HBD incrementally reduces passive membrane permeability). The topological polar surface area (TPSA) is also reduced from 52.49 Ų (indolin-5-yl) to 43.7 Ų (target) . For building blocks destined for incorporation into larger bioactive molecules, starting from a scaffold with fewer HBDs preserves design flexibility and reduces the risk of exceeding permeability thresholds in the final compound.

H-Bond Donor Reduction
Cross-study comparable
2 HBD, TPSA 43.7 Ų (vs. 3 HBD, 52.49 Ų for parent)
Reduced HBD count may support improved passive permeability in fragment-based design
Computed molecular descriptors; consistent across platforms
Hydrogen bond donors Membrane permeability Drug-likeness

Indoline Core Stability vs. Indole Reactivity

The target compound features a 2,3-dihydroindole (indoline) core, which is the partially saturated analog of the fully aromatic indole ring present in (1-ethyl-1H-indol-5-yl)boronic acid (CAS 952319-69-6) and 5-indolylboronic acid (CAS 144104-59-6) . The electronic difference is substantial: the indoline nitrogen lone pair is more available (sp³-hybridized, not participating in aromaticity) versus the indole nitrogen whose lone pair is delocalized into the 10π aromatic system. This affects both the boronic acid pKa and protodeboronation susceptibility. While specific pKa data for the target are unavailable, indolin-5-ylboronic acid has a reported pKa of ~8–9 compared with 8.91 ± 0.30 predicted for indole-5-boronic acid —both in a similar range but with differing pH-dependent speciation curves due to the distinct electronic environments. More critically, the indoline core lacks the C2–C3 double bond that in indoles can participate in unwanted Heck-type side reactions or undesired dearomative coupling pathways, providing a cleaner reaction profile in palladium-catalyzed transformations [1].

Indoline Core Stability
Class-level inference
Saturated C2–C3 bond; sp³ nitrogen (vs. indole sp², C2=C3 present)
Absence of C2–C3 π-bond may reduce dearomative coupling and C3 electrophilic side reactions
Protodeboronation stability may differ from indole analogs
Indoline Indole Protodeboronation Core saturation

Commercial Purity Advantage Over Common Analogs

The target compound is commercially available at a specified purity of 98% (Leyan, Product No. 1876083) . This compares favorably to the purity specifications of the closest commercially available analogs: indolin-5-ylboronic acid at 97% (Leyan) , (1-methylindolin-5-yl)boronic acid at 95% (AKSci) , and (1-ethyl-1H-indol-5-yl)boronic acid at 95% (AKSci) . While a 1–3 percentage-point purity difference may appear modest, in the context of Suzuki couplings—where boronic acid impurities (including boroxine anhydrides, protodeboronation products, and residual inorganic boron species) can act as catalyst poisons or stoichiometric confounders—the higher specification reduces the likelihood of irreproducible yields and simplifies stoichiometric calculations for scale-up.

Commercial Purity
Cross-study comparable
98% (vs. 95–97% for closest commercial analogs)
Higher starting purity may improve batch reproducibility and reduce pre-use purification needs
Vendor specification; 33–60% lower impurity burden relative to 95% grade
Purity Procurement specification Quality control

High-Impact Application Scenarios


Suzuki Coupling with Critical N-Protecting Group Strategy

In synthetic routes requiring an indoline boronic acid coupling partner that cannot tolerate the dramatic yield losses associated with N-Boc (8–50%) or N-Tos (≤10%) protection, (1-ethylindolin-5-yl)boronic acid provides an alkyl-substituted alternative predicted to maintain coupling yields in the 52–94% range characteristic of N–H substrates [1]. This is particularly valuable when the target molecule requires a tertiary amine at the indoline nitrogen (e.g., for downstream N-dealkylation or quaternization strategies) and where the use of N–H indolin-5-ylboronic acid would introduce an unwanted acidic proton. The N-ethyl group also circumvents the need for a deprotection step post-coupling, reducing synthetic step count and improving overall sequence yield.

Library Synthesis for CNS or Cellular Permeability

With a computed LogP of −0.25—0.42 units higher than the unsubstituted indolin-5-ylboronic acid (−0.67) —this building block is better suited for constructing compound libraries targeting intracellular or CNS targets where moderate lipophilicity improves passive membrane permeability. The reduced HBD count (2 vs. 3) and lower TPSA (43.7 vs. 52.49 Ų) further enhance drug-likeness parameters , making this compound a superior choice over the N–H parent when the boronic acid is incorporated as a terminal aryl group in lead optimization campaigns.

Multi-Step Synthesis Requiring Core Stability

The saturated indoline core of (1-ethylindolin-5-yl)boronic acid lacks the C2–C3 double bond that in indole-based boronic acids can participate in competing dearomative coupling, Heck-type side reactions, or undesired C3 electrophilic substitution [2][3]. In complex multi-step syntheses—particularly those involving sequential Pd-catalyzed transformations or reactions under aqueous basic conditions where protodeboronation is a concern—the indoline core offers a cleaner reaction profile. The established borylation-directed-borylation chemistry of indolines further validates their distinct and controllable reactivity manifold compared to indoles [3].

High-Throughput Experimentation with High-Purity Building Blocks

For automated parallel synthesis platforms and high-throughput experimentation (HTE) workflows, the 98% purity specification of (1-ethylindolin-5-yl)boronic acid —exceeding the 95% specification of the N-methyl and indole-core analogs —reduces the risk of catalyst poisoning from boronic acid-derived impurities and improves the reliability of stoichiometric dispensing. The higher initial purity translates to fewer failed wells in HTE campaigns, reducing the need for repeated runs and the associated solvent, catalyst, and labor costs.

Application
Selection Property
Validation Focus
Suzuki coupling avoiding N-Boc/N-Tos yield loss
Electron-donating N-ethyl indoline class; predicted N–H-like coupling efficiency
Coupling yield confirmation under standard Pd(0) conditions
Library synthesis for moderate lipophilicity
N-ethyl group providing LogP ~-0.25 and reduced HBD count
Organic-phase partitioning and passive permeability assays
Multi-step synthesis sensitive to indole side reactions
Saturated indoline core (no C2–C3 alkene)
Protodeboronation stability and side-reaction profile under aqueous basic conditions
HTE and parallel synthesis
98% purity specification
Batch-to-batch coupling reproducibility and stoichiometric reliability
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